Cas no 1806136-50-4 (2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile)

2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile is a versatile heterocyclic compound featuring a bromomethyl group, an iodine substituent, and a trifluoromethoxy moiety on a pyridine backbone, along with an acetonitrile functional group. This structure offers multiple reactive sites, making it valuable for cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations in pharmaceutical and agrochemical research. The presence of both bromine and iodine enhances its utility in selective functionalization, while the trifluoromethoxy group contributes to improved metabolic stability and lipophilicity in derived compounds. Its high purity and well-defined reactivity profile make it a useful intermediate for constructing complex molecules, particularly in medicinal chemistry applications.
2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile structure
1806136-50-4 structure
Product name:2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile
CAS No:1806136-50-4
MF:C9H5BrF3IN2O
Molecular Weight:420.952483892441
CID:4838880

2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile
    • インチ: 1S/C9H5BrF3IN2O/c10-4-6-8(17-9(11,12)13)5(1-2-15)3-7(14)16-6/h3H,1,4H2
    • InChIKey: RHUGWYXWRQZYQW-UHFFFAOYSA-N
    • SMILES: IC1=CC(CC#N)=C(C(CBr)=N1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 306
  • XLogP3: 3
  • トポロジー分子極性表面積: 45.9

2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029087414-1g
2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile
1806136-50-4 97%
1g
$1,564.50 2022-04-01

2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile 関連文献

2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrileに関する追加情報

2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile: A Comprehensive Overview

The compound 2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile, identified by the CAS number 1806136-50-4, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structural features, which include a pyridine ring substituted with bromomethyl, iodo, trifluoromethoxy, and acetonitrile groups. These substituents contribute to its distinctive chemical properties, making it a valuable compound in the realms of drug discovery, materials science, and advanced chemical synthesis.

The synthesis of 2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile involves a series of carefully designed multi-step reactions. The process typically begins with the preparation of the pyridine ring, followed by the introduction of the substituents in a specific order to ensure optimal yields and purity. Recent advancements in catalytic methods and selective substitution techniques have significantly improved the efficiency of this synthesis pathway. For instance, the use of palladium-catalyzed cross-coupling reactions has enabled researchers to precisely install the iodo and bromomethyl groups onto the pyridine ring with high fidelity.

One of the most notable applications of this compound lies in its use as an intermediate in the development of novel pharmaceutical agents. The presence of electron-withdrawing groups such as trifluoromethoxy and acetonitrile enhances the molecule's ability to interact with biological targets, making it a promising candidate for drug design. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These findings underscore its potential as a lead compound in the creation of innovative therapeutic agents.

In addition to its pharmaceutical applications, 2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile has also found utility in materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics, particularly in the development of advanced semiconducting materials. Researchers have explored its role as a building block for constructing functional polymers and small-molecule semiconductors with tailored electronic characteristics. Recent breakthroughs in this area have highlighted its ability to enhance charge transport properties in organic field-effect transistors (OFETs), paving the way for its integration into next-generation electronic devices.

The structural versatility of this compound also extends to its application in chemical synthesis as a versatile building block. The bromomethyl group serves as an excellent leaving group, enabling further functionalization through nucleophilic substitution reactions. This property has been exploited in the construction of complex molecular architectures, including macrocycles and dendrimers. Moreover, the trifluoromethoxy group imparts significant stability to the molecule, making it resistant to hydrolysis and oxidation under various reaction conditions.

From an environmental standpoint, understanding the degradation pathways and ecological impact of 2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile is crucial for ensuring sustainable practices in its production and application. Recent eco-toxicological studies have focused on assessing its biodegradability under different environmental conditions. These studies have revealed that while certain substituents may persist in natural systems, proper waste management protocols can significantly mitigate potential risks to aquatic and terrestrial ecosystems.

In conclusion, 2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique combination of structural features positions it as a valuable tool in drug discovery, materials science, and advanced chemical synthesis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping future innovations across these fields.

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